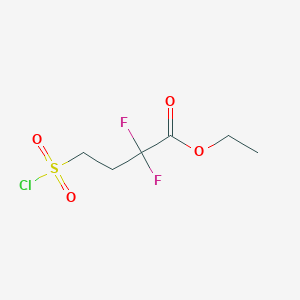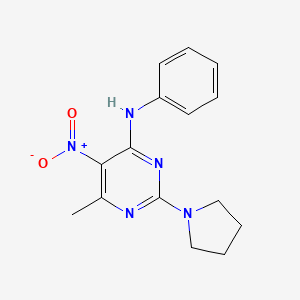![molecular formula C9H9N3OS B2362991 6-メチル-2-(メチルチオ)-8H-ピリド[2,3-d]ピリミジン-7-オン CAS No. 211245-41-9](/img/structure/B2362991.png)
6-メチル-2-(メチルチオ)-8H-ピリド[2,3-d]ピリミジン-7-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
科学的研究の応用
作用機序
Target of Action
The primary targets of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways that these proteins are involved in, leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The affected pathways include those involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the BCR-ABL pathway . The inhibition of these pathways by 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one leads to the suppression of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell growth and proliferation, induction of cell cycle arrest, and potentially the induction of apoptosis . These effects result from the compound’s interaction with its targets and the subsequent disruption of the signaling pathways they are involved in .
生化学分析
Biochemical Properties
It is known that pyrimidines and their derivatives play a crucial role in many biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects on cellular function of similar compounds can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one at different dosages in animal models have not been reported yet. It is common for the effects of similar compounds to vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as amino groups, using reagents like benzylamine (BnNH2).
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Substituting Agents: Benzylamine for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Amino derivatives.
類似化合物との比較
6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one can be compared with other pyrido[2,3-d]pyrimidine derivatives:
特性
IUPAC Name |
6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-6-4-10-9(14-2)12-7(6)11-8(5)13/h3-4H,1-2H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETPKCCUZWUHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
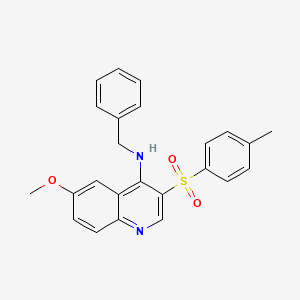
![N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-[ethyl(prop-2-yn-1-yl)amino]-N-phenylpropanamide](/img/structure/B2362910.png)
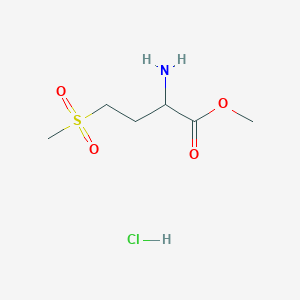
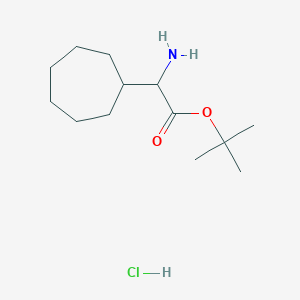
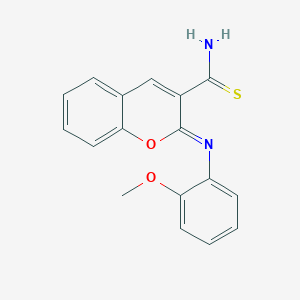
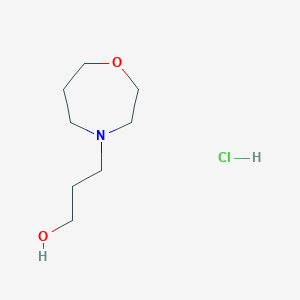
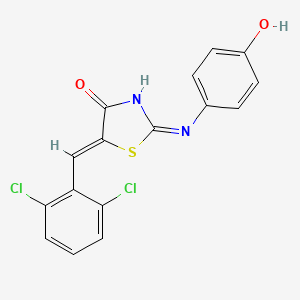
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2362920.png)

![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)
![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)
